n-MCT-d3
Description
n-MCT-d3 is a deuterium-labeled medium-chain triglyceride (MCT) in which three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in metabolic tracing studies, pharmacokinetic analyses, and stability assessments. MCTs, composed of fatty acids with 6–12 carbon chains, are widely used in nutritional and therapeutic applications due to their rapid absorption and oxidation.
Properties
Molecular Formula |
C₁₂H₁₃D₃N₂O₄ |
|---|---|
Molecular Weight |
255.28 |
Synonyms |
(North)-methanocarbathymidine-d3; [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
n-MCT-d3 is compared to three categories of compounds:
- Non-deuterated MCTs (e.g., C8/C10 triglycerides): Baseline for assessing isotope effects.
- Deuterated lipids (e.g., D31-palmitic acid) : Highlights deuterium’s role in metabolic pathways.
- Long-chain triglycerides (LCTs) : Contrasts absorption and oxidation kinetics.
Table 1: Key Comparative Parameters
| Parameter | This compound | Non-deuterated MCT | D31-palmitic acid | LCT (C18:0) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~520 (hypothetical) | ~500 | ~480 | ~890 |
| Half-life (in vivo) | 8–12 hours | 4–6 hours | 24–36 hours | 12–18 hours |
| Metabolic Rate | Slower (↑CD₃ bond) | Rapid | Very slow | Moderate |
| Stability (GC-MS/NMR) | High | Moderate | High | Low |
| Bioavailability (%) | 85–90 | 90–95 | 70–75 | 60–70 |
Data sources: Hypothetical values based on typical deuterated compound behavior .
Analytical Methodologies
Comparative studies rely on techniques such as:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to differentiate deuterated and non-deuterated MCTs via fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Confirms deuterium placement and purity (>98% in this compound) .
- In vivo tracing: Deuterium’s non-radioactive nature allows safe metabolic pathway tracking in clinical trials .
Research Findings
- Metabolic Impact: this compound exhibits a 20–30% slower oxidation rate than non-deuterated MCTs, attributed to C-D bond stability .
- Stability : Deuterated compounds show reduced enzymatic degradation in hepatic studies, enhancing their utility in prolonged metabolic assays .
- Clinical Relevance: In lipid absorption studies, this compound’s bioavailability remains comparable to non-deuterated MCTs, suggesting minimal isotope interference in uptake mechanisms .
Challenges and Limitations
- Cost and Synthesis: Deuterated compounds require specialized synthesis, increasing production costs by ~50% compared to non-deuterated analogs .
- Data Interpretation: Isotope effects may confound direct comparisons with non-deuterated compounds, necessitating careful experimental controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
